molecular formula C3H9NO B587283 Trimethylamine-d9 N-Oxide CAS No. 1161070-49-0

Trimethylamine-d9 N-Oxide

Cat. No.: B587283
CAS No.: 1161070-49-0
M. Wt: 84.16 g/mol
InChI Key: UYPYRKYUKCHHIB-GQALSZNTSA-N
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Description

Trimethylamine-d9 N-Oxide is an isotopically enriched molecule . It is used in the stability of hydrogen bonding between peptide, water with trimethylamine N-Oxide . It is also used as an internal standard for the quantification of trimethylamine N-Oxide by GC- or LC-MS .


Synthesis Analysis

This compound is formed by gut microbiota-mediated metabolism of choline, phosphatidylcholine, and L-carnitine to TMA followed by oxidation of TMA by flavin-containing monooxygenase 3 (FMO3) in the liver .


Molecular Structure Analysis

The molecular formula of this compound is C3D9NO . The SMILES string representation is [O-]N+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] .


Chemical Reactions Analysis

This compound is involved in the reduction reaction mechanism of Me3NO using molybdenum-containing systems that are functional and structural analogues of trimethylamine N-oxide reductase mononuclear molybdenum enzyme .


Physical and Chemical Properties Analysis

This compound is a solid . It is slightly soluble in methanol .

Scientific Research Applications

  • Clinical and Research Diagnostic Applications : TMAO has been used in developing methods for diagnosing and understanding diseases like cardiovascular and cerebrovascular diseases. For example, Yu et al. (2018) developed a method for determining TMAO, choline, and betaine in human plasma, which is useful in researching acute stroke patients (Yu et al., 2018).

  • Metabolic Studies : Taesuwan et al. (2016) studied the metabolic fate of orally consumed TMAO in humans, revealing insights into its absorption, turnover, and elimination, which are crucial for understanding its role in health and disease (Taesuwan et al., 2016).

  • Gut Microbiota Research : Li et al. (2021) examined the effects of berberine on TMA/TMAO production and its role in atherosclerosis. This study highlighted the relationship between TMAO, gut microbiota, and cardiovascular diseases (Li et al., 2021).

  • Thrombosis Research : Roberts et al. (2018) developed a non-lethal therapeutic targeting gut microbial TMA and TMAO production to reduce thrombosis potential, showing TMAO's role in heart disease (Roberts et al., 2018).

  • Atherosclerosis Studies : Wang et al. (2015) investigated the impact of inhibiting microbial TMA production on atherosclerosis, demonstrating TMAO's significant role in the disease process (Wang et al., 2015).

  • Cardiovascular and Kidney Disease Research : Zeisel and Warrier (2017) discussed TMAO's role in chronic diseases like atherosclerosis and its potential as a biomarker for these conditions (Zeisel & Warrier, 2017).

  • Diagnostic Method Development for Chronic Diseases : Yang et al. (2020) established a method for determining TMAO in serum, which is significant for monitoring cardiovascular disease and chronic kidney disorders (Yang et al., 2020).

  • Transport Mechanism Studies : Miyake et al. (2017) investigated the role of organic cation transporters in the clearance and distribution of TMAO, providing insights into its kinetics in the body (Miyake et al., 2017).

  • Nutritional and Diet-related Studies : Iglesias-Carres et al. (2021) explored the potential of dietary phenolics to reduce TMA formation, highlighting the diet-gut microbiota-health axis (Iglesias-Carres et al., 2021).

  • Stroke and Cardiovascular Disease Biomarker Research : Nam (2019) discussed TMAO as a biomarker in stroke and cardiovascular diseases, and its potential in therapeutic strategies (Nam, 2019).

Mechanism of Action

Trimethylamine N-oxide induces inflammation by activating the ROS/NLRP3 inflammasome . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors .

Safety and Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYRKYUKCHHIB-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858537
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161070-49-0
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1161070-49-0
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